
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H19NO2. This compound features a furan ring substituted with a piperidine moiety, which is further substituted with ethyl and methyl groups. The presence of both the furan and piperidine rings makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the furan-2-carbaldehyde core . The piperidine ring can be introduced through nucleophilic substitution reactions, where 4-ethyl-4-methylpiperidine reacts with the furan-2-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions can optimize the production process, making it scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural (Furan-2-carbaldehyde): A simpler analog with only the furan ring and aldehyde group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of the piperidine moiety.
Uniqueness
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the piperidine and furan rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
5-(4-ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-3-13(2)6-8-14(9-7-13)12-5-4-11(10-15)16-12/h4-5,10H,3,6-9H2,1-2H3 |
Clé InChI |
HJHULHUZHISXPR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCN(CC1)C2=CC=C(O2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


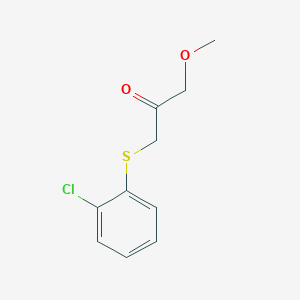
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)


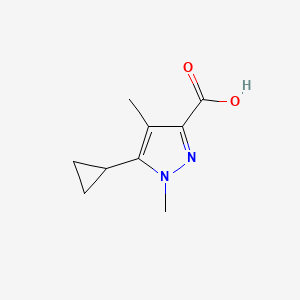
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
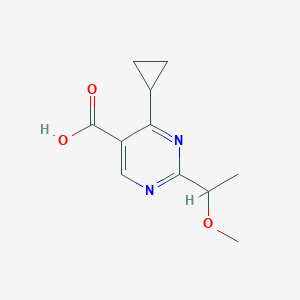
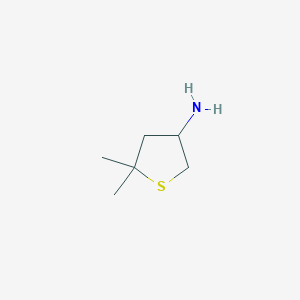
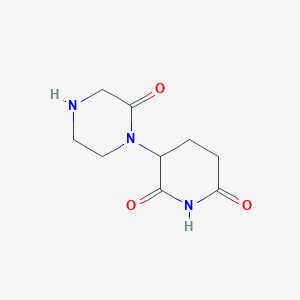
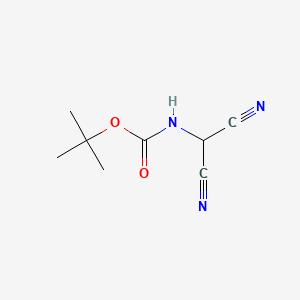

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
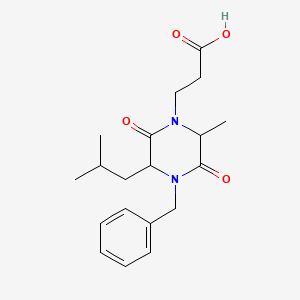
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
